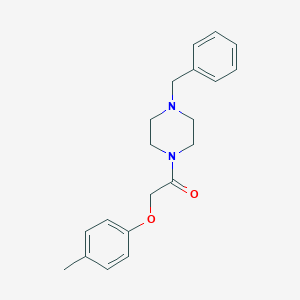
2-fluoro-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-methylphenyl)benzamide, also known as 2F-NPB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its potential therapeutic applications and its ability to modulate certain physiological processes.
Mechanism of Action
The exact mechanism of action of 2-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to modulate certain physiological processes by interacting with specific receptors or enzymes. For example, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-fluoro-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific area of research. For example, in cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity. In neurodegenerative disease research, it has been found to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-(2-methylphenyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, it has a relatively low toxicity profile, which makes it safe to use in vitro and in vivo. However, one limitation of using 2-fluoro-N-(2-methylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-fluoro-N-(2-methylphenyl)benzamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, due to its ability to activate PPARγ. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its neuroprotective effects. Furthermore, research could focus on the development of more soluble derivatives of 2-fluoro-N-(2-methylphenyl)benzamide, which could improve its efficacy in certain experiments.
Synthesis Methods
The synthesis of 2-fluoro-N-(2-methylphenyl)benzamide involves the reaction of 2-fluoroaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product can be determined using techniques such as NMR or HPLC.
Scientific Research Applications
2-fluoro-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-fluoro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) |
InChI Key |
JTJSUVUUBQMAHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)